molecular formula C24H48OSn B14226394 4-Propyl-5-(tributylstannyl)non-5-en-3-one CAS No. 820250-56-4

4-Propyl-5-(tributylstannyl)non-5-en-3-one

Cat. No.: B14226394
CAS No.: 820250-56-4
M. Wt: 471.3 g/mol
InChI Key: QPCAXXXBTJAKGP-UHFFFAOYSA-N
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Description

4-Propyl-5-(tributylstannyl)non-5-en-3-one is an organotin compound with the molecular formula C24H48OSn It is a derivative of nonenone, where a tributylstannyl group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-5-(tributylstannyl)non-5-en-3-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable nonenone precursor.

    Stannylation Reaction: The nonenone undergoes a stannylation reaction where a tributylstannyl group is introduced at the fifth carbon atom. This is usually achieved using a stannylating agent such as tributyltin hydride in the presence of a catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and specific temperature settings to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-5-(tributylstannyl)non-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced organotin compounds.

    Substitution: New compounds with different functional groups replacing the tributylstannyl group.

Scientific Research Applications

4-Propyl-5-(tributylstannyl)non-5-en-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing stannyl groups into molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Propyl-5-(tributylstannyl)non-5-en-3-one involves its interaction with molecular targets through its stannyl group. The stannyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Propyl-5-(trimethylstannyl)non-5-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

    4-Propyl-5-(triethylstannyl)non-5-en-3-one: Contains a triethylstannyl group.

    4-Propyl-5-(triphenylstannyl)non-5-en-3-one: Features a triphenylstannyl group.

Uniqueness

4-Propyl-5-(tributylstannyl)non-5-en-3-one is unique due to its specific stannyl group, which imparts distinct chemical properties and reactivity. The size and steric effects of the tributylstannyl group can influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other stannyl derivatives may not be as effective.

Properties

CAS No.

820250-56-4

Molecular Formula

C24H48OSn

Molecular Weight

471.3 g/mol

IUPAC Name

4-propyl-5-tributylstannylnon-5-en-3-one

InChI

InChI=1S/C12H21O.3C4H9.Sn/c1-4-7-8-10-11(9-5-2)12(13)6-3;3*1-3-4-2;/h8,11H,4-7,9H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

QPCAXXXBTJAKGP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCCC)C(CCC)C(=O)CC

Origin of Product

United States

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